molecular formula C9H9NO5 B3136712 Ethyl 2-hydroxy-5-nitrobenzoate CAS No. 42348-40-3

Ethyl 2-hydroxy-5-nitrobenzoate

Cat. No. B3136712
Key on ui cas rn: 42348-40-3
M. Wt: 211.17 g/mol
InChI Key: KPDLTBYCZXVKQN-UHFFFAOYSA-N
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Patent
US06555556B1

Procedure details

To a solution of 5-nitrosalicylic acid (10.8 g) in ethanol (100 ml) was added concentrated sulfuric acid (92.0 g) at room temperature and the mixture was heated under reflux for 7.5 hours. After neutralization with aqueous sodium hydroxide, the reaction mixture was extracted with ethyl acetate. The extractant was washed with saturated aqueous sodium hydrogencarbonate, 0.5M hydrochloric acid and brine. The organic layer was dried over anhydrous magnesium sulfate, filtered and the filtrate concentrated in vacuo to give the desired compound (10.7 g, yield 85%) as a yellow solid.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:8]([C:9]([OH:11])=[O:10])[C:7]([OH:13])=[CH:6][CH:5]=1)([O-:3])=[O:2].S(=O)(=O)(O)O.[CH2:19](O)[CH3:20]>>[N+:1]([C:4]1[CH:12]=[C:8]([C:9]([O:11][CH2:19][CH3:20])=[O:10])[C:7]([OH:13])=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(C(=O)O)=C1)O
Name
Quantity
92 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 7.5 hours
Duration
7.5 h
EXTRACTION
Type
EXTRACTION
Details
After neutralization with aqueous sodium hydroxide, the reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extractant was washed with saturated aqueous sodium hydrogencarbonate, 0.5M hydrochloric acid and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(C(=O)OCC)=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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